molecular formula C10H13N5O5 B7853987 2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B7853987
M. Wt: 283.24 g/mol
InChI Key: NYHBQMYGNKIUIF-FJFJXFQQSA-N
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Description

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is a chemical compound with significant importance in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound, and is known for its role in biological systems, particularly in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves the condensation of a purine derivative with a sugar moiety. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH .

Major Products

Scientific Research Applications

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is widely used in scientific research due to its role in nucleic acids. Its applications include:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved often include those related to DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMYGNKIUIF-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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